molecular formula C7H7BBrFO2 B8017919 3-(Bromomethyl)-4-fluorobenzeneboronic acid

3-(Bromomethyl)-4-fluorobenzeneboronic acid

Cat. No.: B8017919
M. Wt: 232.84 g/mol
InChI Key: SROIAQGKPSCYCF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluorobenzeneboronic acid typically involves the bromomethylation of 4-fluorobenzeneboronic acid. One common method includes the reaction of 4-fluorobenzeneboronic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluorobenzeneboronic acid in chemical reactions involves the reactivity of the boronic acid group and the bromomethyl group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromomethyl group can act as an electrophile in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, making it less versatile in substitution reactions.

    3-(Bromomethyl)benzeneboronic Acid: Lacks the fluorine substituent, which can influence the electronic properties and reactivity of the compound.

    4-Bromomethylbenzeneboronic Acid: Similar structure but without the fluorine substituent, affecting its reactivity and applications.

Uniqueness

3-(Bromomethyl)-4-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[3-(bromomethyl)-4-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROIAQGKPSCYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CBr)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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